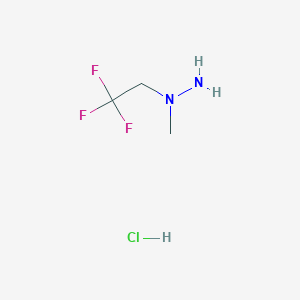

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride

Description

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride (CAS: 1081515-82-3) is a hydrazine derivative featuring a trifluoroethyl group and a methyl substituent on the hydrazine backbone. Its molecular formula is C₃H₈ClF₃N₂, with a molecular weight of 214.00 g/mol (via ESIMS data) . The compound is synthesized via coupling reactions involving trifluoroethyl hydrazine precursors and methylating agents, often in polar aprotic solvents like dimethylformamide (DMF) or ethanol (EtOH) under acidic conditions . Key spectral data includes ¹H NMR (DMSO-d₆) δ 8.17 (br s, 3H), 4.14–4.07 (m, 1H), 3.71–3.56 (m, 2H), 2.92 (s, 3H), 2.69 (s, 3H) , confirming its structural identity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-(2,2,2-trifluoroethyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2.ClH/c1-8(7)2-3(4,5)6;/h2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEDBQVAVNEONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride typically involves the reaction of 1-methylhydrazine with 2,2,2-trifluoroethyl chloride in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of fluorinated compounds and other hydrazine derivatives.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the activity of these targets through various pathways, including covalent binding and non-covalent interactions . These interactions can lead to changes in the biological activity of the target molecules, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine Hydrochloride and Analogues

Key Observations:

Substituent Effects: The methyl group in the target compound enhances steric hindrance compared to non-methylated analogues like (2,2,2-trifluoroethyl)hydrazine HCl. This reduces nucleophilicity but improves stability in acidic conditions .

Solubility : Methylated derivatives (e.g., C169) exhibit lower solubility in polar solvents (e.g., DMSO) due to increased hydrophobicity .

Reactivity: The trifluoroethyl group imparts electron-withdrawing effects, making the hydrazine nitrogen less basic compared to non-fluorinated analogues like (2-methoxyethyl)hydrazine HCl (CAS 936249-35-3) .

Critical Analysis of Divergent Data

- Spectral Discrepancies : The ¹H NMR of the target compound shows a broad singlet at δ 8.17 (br s, 3H), attributed to NH₃⁺ protons, whereas C169 lacks this feature due to methyl substitution .

- Yield Variability : Yields for trifluoroethyl hydrazines range from 70% to 91%, depending on solvent (DMF vs. EtOH) and acid concentration .

Biological Activity

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride is a fluorinated hydrazine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride contributes significantly to its biological activity. The presence of the trifluoroethyl group enhances lipophilicity and stability, which can affect pharmacokinetics and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈ClF₃N₂ |

| Molecular Weight | 188.58 g/mol |

| Melting Point | 30-32 °C |

| Solubility | Soluble in ethanol and water |

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride exhibits its biological activity primarily through interactions with various enzymes and proteins. The compound can modify the activity of these targets via:

- Covalent Binding : The hydrazine group can form covalent bonds with nucleophilic sites on proteins.

- Non-covalent Interactions : These include hydrogen bonding and hydrophobic interactions that influence protein conformation and function.

Case Study 1: Enzyme Interaction

In a study examining enzyme inhibition, 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride was shown to inhibit certain methyltransferases involved in epigenetic regulation. The compound demonstrated a significant reduction in enzyme activity at concentrations as low as 50 µM, indicating its potential as a tool for studying methylation processes in cells .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on various cancer cell lines revealed that the compound exhibited selective toxicity towards specific tumor types while sparing normal cells. The IC50 values varied significantly across different cell lines, suggesting a targeted mechanism of action that warrants further investigation .

Comparative Analysis

1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride can be compared to other hydrazine derivatives such as:

- 1-Methylhydrazine : Lacks the trifluoroethyl group, resulting in reduced reactivity.

- 2,2,2-Trifluoroethylhydrazine : Does not possess the methyl group, affecting its solubility and interaction with biological targets.

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 1-Methyl-1-(2,2,2-trifluoroethyl)hydrazine hydrochloride | 50 | High |

| 1-Methylhydrazine | >200 | Low |

| 2,2,2-Trifluoroethylhydrazine | 150 | Moderate |

Applications in Research

The compound has several applications in scientific research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.